1-tert-Butyl-2-methylbenzene

Description

BenchChem offers high-quality 1-tert-Butyl-2-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-tert-Butyl-2-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

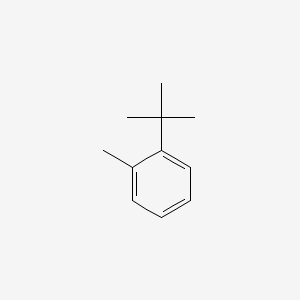

Structure

3D Structure

Properties

IUPAC Name |

1-tert-butyl-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16/c1-9-7-5-6-8-10(9)11(2,3)4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXHVNJGQOJFMHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7075056 | |

| Record name | Benzene, 1-(1,1-dimethylethyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1074-92-6, 27138-21-2 | |

| Record name | o-tert-Butyltoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (1,1-dimethylethyl)methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027138212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-tert-Butyltoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23694 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-(1,1-dimethylethyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl-2-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-TERT-BUTYLTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZ8LVG9BTU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-tert-Butyl-2-methylbenzene

CAS Number: 1074-92-6

Synonyms: 2-tert-Butyltoluene, o-tert-Butyltoluene

This technical guide provides comprehensive information on the chemical properties, synthesis, reactivity, and potential applications of 1-tert-Butyl-2-methylbenzene (B89558), tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

1-tert-Butyl-2-methylbenzene is a substituted aromatic hydrocarbon. The ortho-positioning of the bulky tert-butyl group and the methyl group induces significant steric and electronic effects that influence its reactivity and physical characteristics.[1]

Table 1: Physicochemical Properties of 1-tert-Butyl-2-methylbenzene

| Property | Value | Source(s) |

| CAS Number | 1074-92-6 | [1] |

| Molecular Formula | C₁₁H₁₆ | [1] |

| Molecular Weight | 148.24 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Melting Point | Approx. -50.32°C | [1] |

| Boiling Point | Approx. 200°C | [1] |

| Density | 0.89 g/cm³ | [1] |

| Refractive Index | 1.5075 | [1] |

Table 2: Spectroscopic Data Summary

| Spectroscopy Type | Key Features |

| ¹H NMR | Expected signals: Aromatic protons (multiplet, ~7.0-7.4 ppm), Methyl protons (singlet, ~2.3 ppm), tert-Butyl protons (singlet, ~1.3 ppm). |

| ¹³C NMR | Expected signals: Aromatic carbons (~125-145 ppm), Quaternary carbon of tert-butyl group (~34 ppm), Methyl carbons of tert-butyl group (~31 ppm), Methyl carbon (~20 ppm). |

| IR Spectroscopy | Aromatic C-H stretch (>3000 cm⁻¹), Alkyl C-H stretch (<3000 cm⁻¹), Aromatic C=C stretch (~1600, 1450 cm⁻¹), Ortho-substitution pattern in fingerprint region (~730-770 cm⁻¹). |

| Mass Spectrometry | Molecular Ion (M⁺) peak at m/z = 148. Base peak at m/z = 133 ([M-15]⁺), corresponding to the loss of a methyl group. |

Synthesis and Experimental Protocols

The primary method for synthesizing 1-tert-Butyl-2-methylbenzene is the Friedel-Crafts alkylation of toluene (B28343). This reaction typically yields a mixture of ortho and para isomers, which can be separated by distillation.[1] The ortho-isomer is often the minor product due to steric hindrance, but reaction conditions can be optimized to influence isomer distribution.

Experimental Protocol: Friedel-Crafts Alkylation of Toluene

This protocol is a representative example for the synthesis of tert-butylated toluene isomers. Optimization is required to maximize the yield of the ortho-isomer.

Objective: To synthesize tert-butyltoluene isomers via the reaction of toluene with tert-butyl chloride and an aluminum chloride catalyst.

Materials:

-

Toluene (anhydrous)

-

tert-Butyl chloride

-

Aluminum chloride (anhydrous, AlCl₃)

-

Diethyl ether

-

Ice-cold water

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser. Place the flask in an ice-water bath. Fit the condenser with a drying tube or a gas outlet connected to a trap for HCl gas.

-

Reagent Charging: Charge the flask with anhydrous toluene. With continuous stirring, slowly and carefully add anhydrous aluminum chloride to the toluene. The addition can be exothermic.

-

Addition of Alkylating Agent: Place tert-butyl chloride in the dropping funnel. Add the tert-butyl chloride dropwise to the stirred toluene-AlCl₃ mixture over 20-30 minutes, maintaining the reaction temperature between 0-5°C.

-

Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.

-

Work-up: Cool the flask back down in an ice bath. Very slowly and cautiously quench the reaction by adding ice-cold water dropwise to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether to extract the organic products. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the solution using a rotary evaporator to remove the diethyl ether and excess toluene.

-

Purification: Purify the crude product mixture by fractional distillation to separate the 1-tert-butyl-2-methylbenzene from other isomers and byproducts.

Caption: Experimental workflow for the synthesis of 1-tert-Butyl-2-methylbenzene.

Chemical Reactivity and Mechanisms

The reactivity of 1-tert-Butyl-2-methylbenzene is governed by the interplay of the electron-donating methyl and tert-butyl groups and the significant steric hindrance around the ortho position.

Electrophilic Aromatic Substitution

Both the methyl and tert-butyl groups are activating, ortho-, para-directing groups. However, the extreme steric bulk of the tert-butyl group severely hinders electrophilic attack at position 6. The methyl group directs to positions 3 and 5 (meta to the tert-butyl group). Therefore, further electrophilic substitution will predominantly occur at positions 3, 4, and 5, with the exact distribution depending on the nature of the electrophile and reaction conditions.

Caption: Directing effects in electrophilic substitution of 1-tert-Butyl-2-methylbenzene.

Oxidation

The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions. The tert-butyl group is generally stable to oxidation but can be cleaved under harsh conditions. The benzylic protons of the methyl group make it more susceptible to oxidation than the tert-butyl group.

Relevance in Drug Development and Medicinal Chemistry

While not a drug itself, 1-tert-Butyl-2-methylbenzene serves as a valuable chemical intermediate.[1] The tert-butyl moiety is of particular interest to drug development professionals for its role in modifying a drug candidate's metabolic profile and receptor binding affinity.

Metabolic Stability

The tert-butyl group is a common motif in medicinal chemistry used to enhance metabolic stability. The C-H bonds of a tert-butyl group are less susceptible to oxidation by Cytochrome P450 (CYP) enzymes compared to less sterically hindered alkyl groups. The primary metabolic pathway for a tert-butyl group is hydroxylation to form a primary alcohol, followed by further oxidation to a carboxylic acid. Blocking a metabolically vulnerable site with a tert-butyl group can significantly increase a drug's half-life.

Caption: General metabolic pathway of a tert-butyl group in drug molecules.

Role as a Pharmacophore Element

The steric bulk of the tert-butyl group can serve as a "steric shield," protecting adjacent functional groups from degradation. It can also act as a lipophilic anchor, fitting into hydrophobic pockets of target proteins and receptors, thereby increasing binding affinity and potency. Its rigid, well-defined structure can lock a molecule into a specific conformation required for biological activity, enhancing selectivity.

Applications

The primary applications of 1-tert-Butyl-2-methylbenzene include:

-

Organic Synthesis: Used as a starting material and intermediate for the synthesis of more complex molecules.[1]

-

Chemical Research: Employed in studies of reaction mechanisms, particularly those involving steric and electronic effects in aromatic systems.[1]

-

Material Science: Derivatives, such as p-tert-butylbenzoic acid which is produced from the para-isomer, are used in the production of alkyd resins and polyesters.[1]

-

Agrochemicals and Pharmaceuticals: Serves as a building block in the synthesis of various active compounds.[1]

References

An In-depth Technical Guide to the Molecular Weight of 1-tert-Butyl-2-methylbenzene

This technical guide provides a comprehensive overview of the molecular weight of 1-tert-Butyl-2-methylbenzene, tailored for researchers, scientists, and professionals in drug development. The document details the calculation of its molecular weight from its chemical formula and discusses the experimental methodologies used for its determination.

Molecular Weight Determination

The molecular weight of a compound is a fundamental physical property, essential for stoichiometric calculations, substance identification, and analytical chemistry. It is determined from the molecular formula and the atomic weights of the constituent elements.

Molecular Formula

1-tert-Butyl-2-methylbenzene, an aromatic hydrocarbon, has the chemical formula C₁₁H₁₆.[1][2][3][4][5] This indicates that each molecule is composed of 11 carbon atoms and 16 hydrogen atoms.

Calculation of Molecular Weight

The molecular weight is calculated by summing the atomic weights of all atoms in the molecule. The standard atomic weights for carbon and hydrogen are utilized for this calculation.[6][7][8][9][10][11]

The following table summarizes the data used in the calculation:

| Element | Symbol | Atomic Weight ( g/mol ) | Atom Count | Total Weight ( g/mol ) |

| Carbon | C | 12.011 | 11 | 132.121 |

| Hydrogen | H | 1.008 | 16 | 16.128 |

| Total | 27 | 148.249 |

Based on this, the calculated molecular weight of 1-tert-Butyl-2-methylbenzene is approximately 148.25 g/mol .[1][2][3][4][5]

The logical workflow for this calculation can be visualized as follows:

Experimental Protocols for Molecular Weight Determination

While the theoretical molecular weight is calculated from the molecular formula, experimental methods are employed to confirm this value and to determine the molecular weight of unknown substances. For a volatile organic compound like 1-tert-Butyl-2-methylbenzene, Gas Chromatography-Mass Spectrometry (GC-MS) is a primary and highly accurate method.[12][13]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify different substances within a sample.[7][14]

Methodology:

-

Sample Injection and Vaporization: A liquid sample of 1-tert-Butyl-2-methylbenzene is injected into the gas chromatograph. The injection port is heated to a high temperature (e.g., 250-300°C) to ensure the sample is vaporized.[14]

-

Separation in the GC Column: The vaporized sample is carried by an inert gas (the mobile phase), such as helium or nitrogen, through a long, coiled capillary column. The column's inner surface is coated with a stationary phase. The separation of components in the sample is based on their different affinities for the stationary phase and their boiling points.[6][14] Molecules with lower boiling points and less interaction with the stationary phase travel through the column faster.

-

Ionization: As the separated molecules elute from the GC column, they enter the ion source of the mass spectrometer. Here, they are bombarded with a beam of electrons (Electron Ionization - EI), which knocks off an electron from the molecule, creating a positively charged molecular ion (M⁺). This ionization process can also cause the molecule to break into smaller, charged fragments.[2][7]

-

Mass Analysis: The resulting ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer uses electric or magnetic fields to separate the ions based on their mass-to-charge ratio (m/z).[2]

-

Detection: An electron multiplier detects the separated ions. For each set of fragments, a mass spectrum is generated, which is a plot of ion abundance versus the mass-to-charge ratio. The peak with the highest m/z ratio often corresponds to the molecular ion, directly indicating the molecular weight of the compound.[7]

The general workflow for GC-MS analysis is depicted below:

References

- 1. scribd.com [scribd.com]

- 2. Overview of Gas Chromatography-Mass Spectrometry (GC-MS) - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 3. mdpi.com [mdpi.com]

- 4. Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]

- 5. Molecular weight determination (Chapter 3) - The Science of Polymer Molecules [resolve.cambridge.org]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 8. How to Determine Molecular Weight? | MtoZ Biolabs [mtoz-biolabs.com]

- 9. TMPL - Education [uab.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Determination of Molecular Weight [eng.uc.edu]

- 12. howengineeringworks.com [howengineeringworks.com]

- 13. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]

- 14. etamu.edu [etamu.edu]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of 2-tert-Butyltoluene

This technical guide provides a comprehensive overview of the core physical properties of 2-tert-butyltoluene. The information is presented to support research, development, and quality control activities where this compound is utilized.

Core Physical Properties

2-tert-Butyltoluene, also known as 1-tert-butyl-2-methylbenzene, is an aromatic hydrocarbon with the chemical formula C11H16.[1][2][3][4] Its physical characteristics are crucial for its handling, application, and purification.

Table 1: Physical Properties of 2-tert-Butyltoluene

| Property | Value | Units |

| Molecular Weight | 148.24 | g/mol |

| Boiling Point | 190.3 (at 760 mmHg) | °C |

| Melting Point | -50.32 | °C |

| Density | 0.859 | g/mL |

| Refractive Index | 1.485 |

Note: The solubility of 2-tert-butyltoluene is not widely reported. However, related isomers like 4-tert-butyltoluene (B18130) are slightly soluble in alcohol and very soluble in ether, acetone, and benzene.[5]

Experimental Protocols for Property Determination

The following sections detail standardized experimental methodologies for determining the key physical properties of liquid organic compounds such as 2-tert-butyltoluene.

2.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6] A common and accurate method for this determination is distillation.[7]

Protocol: Simple Distillation [6][7]

-

Apparatus Setup: Assemble a simple distillation apparatus, which includes a distilling flask, a condenser, a receiving flask, a thermometer, and a heating mantle.

-

Sample Preparation: Place a known volume of 2-tert-butyltoluene into the distilling flask along with a few boiling chips to ensure smooth boiling.

-

Heating: Begin heating the flask gently. The liquid will start to vaporize.

-

Temperature Reading: Position the thermometer bulb just below the side arm of the distilling flask to accurately measure the temperature of the vapor that is distilling.

-

Data Collection: Record the temperature when the vapor temperature stabilizes while the liquid is actively boiling and condensing. This stable temperature is the boiling point.[7] It is also advisable to record the atmospheric pressure as the boiling point is pressure-dependent.[6]

2.2. Determination of Melting Point

For substances that are solid at room temperature, the melting point is a key indicator of purity.[8] Since 2-tert-butyltoluene is a liquid at room temperature, this protocol would be applicable for determining its freezing point, which is numerically equivalent to its melting point. A common technique is the capillary method using a melting point apparatus.[9]

Protocol: Capillary Method [9][10]

-

Sample Preparation: If the sample is a solid, ensure it is dry and in powdered form. For a liquid like 2-tert-butyltoluene, the sample would need to be solidified by cooling.

-

Loading the Capillary Tube: A small amount of the solidified sample is introduced into a capillary tube, which is sealed at one end. The tube is then tapped to pack the sample into the closed end.[10]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a thermometer.[9][10]

-

Heating and Observation: The sample is heated at a controlled rate.[9] Initially, a rapid heating rate can be used to determine an approximate melting range.[10] The experiment is then repeated with a slower heating rate (around 1-2°C per minute) as the approximate melting point is approached.

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire solid has turned into a liquid are recorded. This range is the melting point.[11]

2.3. Determination of Density

Density is the mass per unit volume of a substance. For a liquid, this can be determined by accurately measuring the mass of a known volume.[12]

Protocol: Pycnometer or Graduated Cylinder Method [12][13][14]

-

Mass of Empty Container: Accurately weigh a clean, dry pycnometer or a graduated cylinder on an analytical balance.[12][13]

-

Volume of Liquid: Add a known volume of 2-tert-butyltoluene to the container. If using a graduated cylinder, read the volume from the bottom of the meniscus.[13]

-

Mass of Filled Container: Weigh the container with the liquid.

-

Calculation: The mass of the liquid is the difference between the mass of the filled and empty container. The density is then calculated by dividing the mass of the liquid by its volume.[12] It is recommended to perform multiple measurements and average the results for better accuracy.[13]

2.4. Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when it enters the liquid. It is a characteristic property that is dependent on temperature and the wavelength of light used.[15]

Protocol: Abbe Refractometer

-

Calibration: Calibrate the Abbe refractometer using a standard sample with a known refractive index, such as distilled water.

-

Sample Application: Place a few drops of 2-tert-butyltoluene onto the prism of the refractometer.

-

Measurement: Close the prism and allow the temperature to stabilize. Look through the eyepiece and adjust the control to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.

-

Reading: Read the refractive index value from the scale. Also, record the temperature at which the measurement was taken.

2.5. Determination of Solubility

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[16][17]

Protocol: Shake-Flask Method [18]

-

Preparation: In a series of vials, add a measured amount of a specific solvent (e.g., water, ethanol, acetone).

-

Solute Addition: Add an excess amount of 2-tert-butyltoluene to each vial.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solute should be visible.[18]

-

Sample Separation: After equilibration, allow the undissolved portion to settle. Carefully extract a sample of the supernatant (the clear liquid phase) without disturbing the undissolved solute.[18]

-

Analysis: Analyze the concentration of 2-tert-butyltoluene in the supernatant using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in g/100 mL or mol/L).

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the physical properties of a liquid chemical compound.

Caption: Workflow for Physical Property Determination.

References

- 1. 2-tert-Butyltoluene [webbook.nist.gov]

- 2. 2-tert-Butyltoluene [webbook.nist.gov]

- 3. 2-tert-Butyltoluene [webbook.nist.gov]

- 4. 2-tert-Butyltoluene [webbook.nist.gov]

- 5. 4-tert-Butyltoluene | C11H16 | CID 7390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. vernier.com [vernier.com]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. westlab.com [westlab.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pennwest.edu [pennwest.edu]

- 12. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. m.youtube.com [m.youtube.com]

- 15. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 16. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 17. webs.anokaramsey.edu [webs.anokaramsey.edu]

- 18. lup.lub.lu.se [lup.lub.lu.se]

1-tert-Butyl-2-methylbenzene boiling point and melting point

An In-depth Technical Guide on the Physicochemical Properties of 1-tert-Butyl-2-methylbenzene (B89558)

This guide provides a comprehensive overview of the boiling and melting points of 1-tert-Butyl-2-methylbenzene, targeted towards researchers, scientists, and professionals in drug development. It includes a summary of its physical properties and detailed experimental protocols for their determination.

Physicochemical Data of 1-tert-Butyl-2-methylbenzene

1-tert-Butyl-2-methylbenzene, also known as 2-tert-butyltoluene, is an aromatic hydrocarbon.[1] It presents as a colorless to light yellow liquid.[1] The quantitative data for its key physical properties are summarized below.

| Property | Value |

| Boiling Point | 190.3°C to 200°C[1][2][3][4][5] |

| Melting Point | -50.32°C[1][2][3][4] |

| Density | 0.859 to 0.89 g/cm³[1][2][3][4] |

| Refractive Index | 1.485 to 1.5075[1][2][3][4] |

| Flash Point | 61.4°C[2] |

| Vapor Pressure | 0.754 mmHg at 25°C[2] |

Experimental Protocols

The determination of boiling and melting points are fundamental procedures in the characterization and purity assessment of chemical compounds.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6][7] A common and effective method for determining the boiling point of an organic liquid is the capillary method using a Thiele tube or a melting point apparatus with an aluminum block.[8]

Methodology:

-

Sample Preparation: A small quantity (a few milliliters) of 1-tert-Butyl-2-methylbenzene is placed into a small test tube or a fusion tube.[8][9]

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid within the fusion tube.[8][10]

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This setup is then immersed in a heating bath, such as a Thiele tube filled with paraffin (B1166041) oil, or inserted into an aluminum block.[8][11]

-

Heating: The apparatus is heated gently and slowly.[8] The use of a Thiele tube's sidearm for heating promotes convection currents, ensuring a uniform temperature distribution throughout the heating medium.[7]

-

Observation and Measurement: As the temperature rises, air trapped in the capillary tube will expand and slowly exit as bubbles. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[8] The temperature at which this vigorous bubbling occurs is recorded as the boiling point.

-

Confirmation: To confirm the boiling point, the heating can be stopped. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube should be noted. This temperature should be very close to the recorded boiling point.[7]

Melting Point Determination

The melting point of a compound is the temperature at which it transitions from a solid to a liquid state.[12] For pure crystalline compounds, this transition occurs over a very narrow range, typically 0.5-1.0°C.[11] Impurities tend to lower and broaden the melting point range.

Methodology:

-

Sample Preparation: Since 1-tert-Butyl-2-methylbenzene is a liquid at room temperature, it must first be frozen to a solid using a suitable cooling bath (e.g., dry ice/acetone). The frozen solid is then finely powdered.

-

Capillary Packing: A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample tightly to a height of 1-2 mm.[12][13]

-

Apparatus Setup: The packed capillary tube is attached to a thermometer, often with a rubber band or thread, ensuring the sample is aligned with the thermometer bulb.[11][12] This assembly is then placed in a melting point apparatus, such as a Thiele tube or a commercial Mel-Temp device.

-

Heating: The apparatus is heated slowly and steadily, ensuring a uniform temperature distribution. The heating rate should be reduced to approximately 1-2°C per minute as the temperature approaches the expected melting point.[11]

-

Observation and Measurement: The temperature at which the first drop of liquid becomes visible is recorded as the beginning of the melting range. The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range.[14] This provides the melting point range of the substance.

References

- 1. Buy 1-tert-Butyl-2-methylbenzene | 1074-92-6 [smolecule.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 1-TERT-BUTYL-2-METHYLBENZENE CAS#: 1074-92-6 [m.chemicalbook.com]

- 4. 1074-92-6 CAS MSDS (1-TERT-BUTYL-2-METHYLBENZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 1-tert-butyl-2-methylbenzene [stenutz.eu]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. byjus.com [byjus.com]

- 11. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. byjus.com [byjus.com]

- 14. pennwest.edu [pennwest.edu]

A Technical Guide to the Physicochemical Characterization of 1-tert-Butyl-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of two key physical properties of 1-tert-Butyl-2-methylbenzene (also known as 2-tert-butyltoluene): density and refractive index. This document outlines the established values for these properties, detailed experimental protocols for their determination, and conceptual frameworks for understanding their significance.

Core Physicochemical Data

1-tert-Butyl-2-methylbenzene is an aromatic hydrocarbon with the molecular formula C₁₁H₁₆.[1] Its physical properties are crucial for its application in various fields, including its use as a solvent and as a starting material in organic synthesis.[1] A summary of its key physical properties is presented below.

Table 1: Physical Properties of 1-tert-Butyl-2-methylbenzene

| Property | Value | Source(s) |

| Density | 0.89 g/cm³ | [1][2] |

| 0.890 g/mL | [3] | |

| 0.859 g/cm³ | ||

| Refractive Index | 1.5075 | [1][2] |

| 1.508 | [3] | |

| 1.485 | ||

| Molecular Weight | 148.24 g/mol | [1] |

| Boiling Point | 200°C | [2] |

| Melting Point | -50.32°C | [1][2] |

Experimental Protocols

Accurate determination of density and refractive index is fundamental for substance identification, purity assessment, and quality control. The following sections detail the standard experimental procedures for these measurements.

Determination of Density using a Pycnometer

The pycnometer method is a precise technique for determining the density of a liquid by measuring the mass of a known volume.[1]

Apparatus:

-

Pycnometer (a glass flask with a close-fitting stopper containing a capillary tube)

-

Analytical balance (accurate to ±0.001 g)

-

Thermometer

-

Distilled water (for calibration)

-

The sample liquid (1-tert-Butyl-2-methylbenzene)

-

Acetone or other suitable solvent (for cleaning and drying)

-

Water bath for temperature control

Procedure:

-

Cleaning and Calibration:

-

Thoroughly clean the pycnometer with a suitable solvent (e.g., acetone) and then with distilled water.

-

Dry the pycnometer completely.

-

Weigh the empty, dry pycnometer and record its mass (m₀).

-

Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to exit through the capillary.

-

Place the filled pycnometer in a temperature-controlled water bath until it reaches thermal equilibrium (e.g., 20°C).

-

Remove the pycnometer, carefully wipe the exterior dry, and weigh it (m₁).

-

Calculate the volume of the pycnometer (V) using the known density of water (ρ_water) at the specific temperature: V = (m₁ - m₀) / ρ_water.

-

-

Sample Measurement:

-

Empty and dry the pycnometer.

-

Fill the pycnometer with the sample liquid, 1-tert-Butyl-2-methylbenzene, following the same procedure as with the distilled water.

-

Equilibrate the pycnometer with the sample to the same temperature as the calibration.

-

Wipe the exterior dry and weigh the pycnometer filled with the sample (m₂).

-

-

Calculation of Density:

-

Calculate the mass of the sample liquid: m_sample = m₂ - m₀.

-

Calculate the density of the sample (ρ_sample) using the calibrated volume of the pycnometer: ρ_sample = m_sample / V.

-

Measurement of Refractive Index using an Abbe Refractometer

The Abbe refractometer is an optical instrument used to measure the refractive index of a liquid based on the principle of critical angle.[3][4][5]

Apparatus:

-

Abbe Refractometer

-

Light source (often built-in)

-

Dropper or pipette

-

The sample liquid (1-tert-Butyl-2-methylbenzene)

-

A suitable solvent (e.g., ethanol (B145695) or isopropanol) for cleaning

-

Soft lens tissue

-

Constant temperature water bath connected to the refractometer prisms

Procedure:

-

Instrument Setup and Calibration:

-

Turn on the light source and the temperature control unit, setting it to the desired temperature (e.g., 20°C). Allow the instrument to stabilize.

-

Open the prism assembly. Using a clean, soft tissue and a suitable solvent, gently clean the surfaces of both the measuring and illuminating prisms.[3]

-

Calibrate the refractometer by placing a few drops of a standard liquid with a known refractive index (e.g., distilled water) onto the prism surface.

-

Close the prisms, adjust the eyepiece to focus the crosshairs, and turn the measurement knob until the boundary between the light and dark fields is sharp and centered on the crosshairs.

-

If necessary, adjust the dispersion compensator to remove any color fringe at the boundary.

-

The reading should match the known refractive index of the standard. If not, adjust the calibration screw as per the instrument's manual.

-

-

Sample Measurement:

-

Clean the prisms again and allow them to dry.

-

Using a clean dropper, place 2-3 drops of 1-tert-Butyl-2-methylbenzene onto the surface of the measuring prism.

-

Close the prism assembly firmly.

-

Look through the eyepiece and adjust the measurement knob to bring the light/dark boundary into view and align it with the center of the crosshairs.

-

Sharpen the boundary by adjusting the dispersion compensator.

-

Read the refractive index value from the instrument's scale or digital display.

-

-

Cleaning:

-

After the measurement, clean the prisms thoroughly with a soft tissue and an appropriate solvent to remove all traces of the sample.

-

Visualized Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of experimental processes and conceptual connections.

Caption: Experimental workflow for determining density and refractive index.

Caption: Relationship between structure, properties, and applications.

References

An In-depth Technical Guide to 1-tert-butyl-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-tert-butyl-2-methylbenzene (B89558), an aromatic hydrocarbon of interest in organic synthesis and as a potential intermediate in the pharmaceutical and chemical industries. The document covers the compound's nomenclature, physicochemical properties, detailed synthesis protocols, and spectroscopic characterization. Furthermore, it explores the relevance of the tert-butyl moiety in drug design, contextualizing the potential applications of 1-tert-butyl-2-methylbenzene in medicinal chemistry.

Introduction

1-tert-butyl-2-methylbenzene, also commonly known as 2-tert-butyltoluene, is an organic compound featuring a benzene (B151609) ring substituted with a tert-butyl group and a methyl group at adjacent positions. The steric and electronic properties imparted by these alkyl substituents, particularly the bulky tert-butyl group, make it a valuable building block and a subject of interest in mechanistic studies of electrophilic aromatic substitution. This guide aims to consolidate the technical information available on 1-tert-butyl-2-methylbenzene to support its application in research and development.

Nomenclature and Structure

-

IUPAC Name: 1-tert-butyl-2-methylbenzene

-

Common Name: 2-tert-butyltoluene, o-tert-butyltoluene

-

CAS Number: 1074-92-6[1]

-

Molecular Formula: C₁₁H₁₆

-

Molecular Weight: 148.24 g/mol [1]

-

Structure:

-

SMILES: CC1=CC=CC=C1C(C)(C)C

-

InChI Key: AXHVNJGQOJFMHT-UHFFFAOYSA-N

-

Physicochemical Properties

The physical and chemical properties of 1-tert-butyl-2-methylbenzene are summarized in the table below. These properties are crucial for its handling, purification, and application in various chemical processes.

| Property | Value | Reference |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 190.3 - 200 °C | [1][2] |

| Melting Point | -50.32 °C | [1][2] |

| Density | 0.89 g/cm³ | [1] |

| Refractive Index | 1.5075 | [1] |

| Flash Point | 61.4 °C | [2] |

| Vapor Pressure | 0.754 mmHg at 25°C | [2] |

| LogP | 3.29 | [2] |

Synthesis: Friedel-Crafts Alkylation

The most common method for the synthesis of 1-tert-butyl-2-methylbenzene is the Friedel-Crafts alkylation of toluene (B28343). This electrophilic aromatic substitution reaction involves the reaction of toluene with a tert-butylating agent in the presence of a Lewis acid catalyst.

Reaction Mechanism

The reaction proceeds through the formation of a tert-butyl carbocation, which then attacks the electron-rich toluene ring. The methyl group of toluene is an ortho, para-directing group; however, the steric hindrance from the bulky tert-butyl group influences the regioselectivity of the reaction.

Experimental Protocol: Synthesis of 1-tert-butyl-2-methylbenzene

This protocol is a generalized procedure based on established Friedel-Crafts alkylation methods.

Materials:

-

Toluene

-

tert-Butyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous diethyl ether

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture with a drying tube.

-

Charge the flask with anhydrous toluene and cool it in an ice bath.

-

Slowly add anhydrous aluminum chloride to the stirred toluene. The addition is exothermic and should be done with care.

-

Add tert-butyl chloride to the dropping funnel.

-

Add the tert-butyl chloride dropwise to the toluene-AlCl₃ mixture over 15-20 minutes, maintaining the temperature between 0-5°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional hour.

-

Quench the reaction by carefully adding crushed ice to the reaction mixture, followed by cold water to decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and again with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product can be purified by fractional distillation to isolate 1-tert-butyl-2-methylbenzene.

Spectroscopic Data (Predicted and Representative)

Due to the limited availability of experimentally verified spectra for 1-tert-butyl-2-methylbenzene in public databases, the following data is based on predictions and analysis of similar compounds.

¹H NMR Spectroscopy

-

Aromatic Protons (4H): Expected in the range of δ 7.0-7.4 ppm. The proximity of the methyl and tert-butyl groups will lead to a complex splitting pattern.

-

Methyl Protons (3H): A singlet expected around δ 2.3 ppm.

-

tert-Butyl Protons (9H): A singlet expected around δ 1.3 ppm.

¹³C NMR Spectroscopy

-

Aromatic Carbons (6C): Expected in the range of δ 125-150 ppm. The quaternary carbons attached to the alkyl groups will have distinct chemical shifts.

-

tert-Butyl Quaternary Carbon (1C): Expected around δ 34 ppm.

-

tert-Butyl Methyl Carbons (3C): Expected around δ 31 ppm.

-

Methyl Carbon (1C): Expected around δ 20 ppm.

Infrared (IR) Spectroscopy

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C-H stretching (aliphatic): ~2960-2870 cm⁻¹

-

C=C stretching (aromatic): ~1600 cm⁻¹ and ~1450 cm⁻¹

-

C-H bending (aliphatic): ~1365 cm⁻¹ (characteristic for tert-butyl group)

Mass Spectrometry

-

Molecular Ion (M⁺): m/z = 148

-

Major Fragment: A prominent peak at m/z = 133, corresponding to the loss of a methyl group ([M-15]⁺), is expected due to the formation of a stable benzylic carbocation.

Applications in Drug Development and Research

The tert-butyl group is a common motif in medicinal chemistry. Its incorporation into drug candidates can:

-

Enhance Metabolic Stability: The bulky nature of the tert-butyl group can act as a steric shield, protecting nearby functional groups from metabolic enzymes.

-

Improve Oral Bioavailability: By increasing the lipophilicity of a molecule, the tert-butyl group can enhance its absorption in the gastrointestinal tract.

-

Modulate Receptor Binding: The steric bulk can enforce a specific conformation of a drug molecule, leading to increased binding affinity and selectivity for its target receptor.

1-tert-butyl-2-methylbenzene serves as a readily accessible starting material for introducing the o-tolyl-tert-butyl scaffold into novel chemical entities. Further functionalization of the aromatic ring or the methyl group can lead to a diverse range of derivatives for screening in drug discovery programs.

Visualization of Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of 1-tert-butyl-2-methylbenzene via Friedel-Crafts alkylation.

References

common synonyms for 1-tert-Butyl-2-methylbenzene

An In-Depth Technical Guide to 1-tert-Butyl-2-methylbenzene (B89558)

This technical guide provides a comprehensive overview of 1-tert-Butyl-2-methylbenzene, a significant aromatic hydrocarbon in various industrial and research applications. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its nomenclature, properties, synthesis, and reaction pathways.

Nomenclature and Synonyms

The compound with the IUPAC name 1-tert-Butyl-2-methylbenzene is also known by several other names in scientific literature and commerce. A comprehensive list of its common synonyms is provided below to aid in literature searches and material identification.

Common Synonyms:

-

Toluene (B28343), o-tert-butyl-[3]

-

2-t-Butyltoluene[3]

-

o-Methyl-tert-butylbenzene[2]

-

2-Methyl-tert-butylbenzene[2]

The Chemical Abstracts Service (CAS) Registry Number for 1-tert-Butyl-2-methylbenzene is 1074-92-6.[2][4][5] Its molecular formula is C₁₁H₁₆, and it has a molecular weight of 148.24 g/mol .[2][5]

Physicochemical Properties

A summary of the key physical and chemical properties of 1-tert-Butyl-2-methylbenzene is presented in the table below. This data is essential for its handling, storage, and application in various experimental and industrial settings.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆ | [2][5] |

| Molecular Weight | 148.24 g/mol | [2][5] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | ~200 °C | [5] |

| Melting Point | ~ -50.32 °C | [5] |

| Density | 0.89 g/cm³ | [1][5] |

| Refractive Index | 1.5075 | [5] |

| LogP | 3.29250 | [4] |

Synthesis Protocols

The synthesis of 1-tert-Butyl-2-methylbenzene is most commonly achieved through the Friedel-Crafts alkylation of toluene. Below is a detailed experimental protocol for this synthesis.

3.1 Friedel-Crafts Alkylation of Toluene

This method involves the reaction of toluene with a tert-butylating agent, such as tert-butyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.

Materials:

-

Toluene

-

tert-Butyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry diethyl ether (as solvent)

-

Hydrochloric acid (HCl), dilute solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Ensure the apparatus is protected from atmospheric moisture using a drying tube.

-

In the flask, place anhydrous aluminum chloride and dry diethyl ether.

-

Cool the flask in an ice bath and slowly add tert-butyl chloride from the dropping funnel.

-

After the addition of tert-butyl chloride, add toluene dropwise from the dropping funnel while maintaining the low temperature.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified period to ensure the reaction goes to completion.

-

After reflux, cool the reaction mixture and pour it over a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and again with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent by rotary evaporation.

-

The resulting crude product, a mixture of ortho and para isomers, can be purified by fractional distillation to isolate the desired 1-tert-butyl-2-methylbenzene (the ortho isomer).

Reaction Pathways and Logical Relationships

The synthesis of 1-tert-Butyl-2-methylbenzene via Friedel-Crafts alkylation involves a clear electrophilic aromatic substitution mechanism. The logical relationship between the reactants and products is illustrated in the diagram below.

Caption: Friedel-Crafts alkylation pathway for the synthesis of 1-tert-Butyl-2-methylbenzene.

References

- 1. 1-tert-butyl-2-methylbenzene [stenutz.eu]

- 2. o-tert-Butyltoluene | C11H16 | CID 33712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1074-92-6 CAS MSDS (1-TERT-BUTYL-2-METHYLBENZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Buy 1-tert-Butyl-2-methylbenzene | 1074-92-6 [smolecule.com]

1-tert-Butyl-2-methylbenzene safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of 1-tert-Butyl-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety data and handling precautions for 1-tert-Butyl-2-methylbenzene (CAS No. 1074-92-6). It is intended for laboratory professionals, researchers, and scientists who may handle this compound. This document consolidates critical safety information, including physical and chemical properties, hazard classifications, handling and storage protocols, and emergency procedures. Detailed tables summarize quantitative data, and logical workflows for personal protective equipment and spill response are provided.

Chemical Identification and Properties

1-tert-Butyl-2-methylbenzene, also known as 2-tert-butyltoluene or o-tert-butyltoluene, is an alkyl-substituted aromatic hydrocarbon.[1] Its properties make it a useful intermediate and solvent in organic synthesis.

Table 1: Physical and Chemical Properties of 1-tert-Butyl-2-methylbenzene

| Property | Value | Source(s) |

| CAS Number | 1074-92-6 | [1] |

| Molecular Formula | C₁₁H₁₆ | [1] |

| Molecular Weight | 148.24 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Boiling Point | 190.3 °C to 200 °C | [3][4] |

| Melting Point | -50.32 °C | [3][4] |

| Density | 0.89 g/cm³ | [4] |

| Refractive Index | 1.5075 | [4] |

| Vapor Pressure | 0.754 mmHg at 25°C | [3] |

| Solubility | Not miscible or difficult to mix in water | [1] |

Hazard Identification and Toxicological Data

The primary hazards associated with 1-tert-Butyl-2-methylbenzene include its combustibility and acute toxicity upon exposure. It is crucial to understand these risks to ensure safe handling.

GHS Classification

Globally Harmonized System (GHS) classifications from various suppliers indicate significant hazards. Users should always consult the specific Safety Data Sheet (SDS) from their supplier.

Table 2: GHS Hazard Classifications for 1-tert-Butyl-2-methylbenzene

| Hazard Class | Hazard Statement | Source(s) |

| Flammable Liquids | H227: Combustible liquid | [2] |

| Acute Toxicity, Oral | H302: Harmful if swallowed | [1][5] |

| Acute Toxicity, Dermal | H311: Toxic in contact with skin | [2] |

| Acute Toxicity, Inhalation | H331 / H332: Toxic / Harmful if inhaled | [1][2] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | [5] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [1][5] |

| Specific target organ toxicity | H335: May cause respiratory irritation | [1][5] |

Fire and Explosion Hazards

The vapor of this compound can form flammable mixtures with air.

Table 3: Fire and Explosion Data for 1-tert-Butyl-2-methylbenzene

| Parameter | Value | Notes | Source(s) |

| Flash Point | 61 °C (142 °F) | A higher value of 123°C has also been reported. Users should handle this chemical as a combustible liquid. | [2] |

| Lower Explosive Limit (LEL) | Data not available | N/A | [6] |

| Upper Explosive Limit (UEL) | Data not available | N/A | [6] |

| Suitable Extinguishing Media | Dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide. | Do not use a direct water jet as it may spread the fire. | [2] |

| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO₂) | N/A |

Toxicological Data

Table 4: Toxicological Summary for 1-tert-Butyl-2-methylbenzene

| Endpoint | Value | Classification | Source(s) |

| Acute Oral Toxicity (LD50) | Data not available | Classified as Toxic/Harmful | [1][2] |

| Acute Dermal Toxicity (LD50) | Data not available | Classified as Toxic | [2] |

| Acute Inhalation Toxicity (LC50) | Data not available | Classified as Toxic/Harmful | [1][2] |

Handling, Storage, and Personal Protection

Exposure Controls and Personal Protective Equipment (PPE)

No specific occupational exposure limits (OELs) have been established for 1-tert-Butyl-2-methylbenzene. Therefore, exposure should be minimized through engineering controls and appropriate PPE.

-

Engineering Controls : Handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize vapor inhalation.[7]

-

Personal Protective Equipment : The selection of PPE is critical for preventing exposure.

References

- 1. o-tert-Butyltoluene | C11H16 | CID 33712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. acs.org [acs.org]

- 3. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]

- 4. First Aid - Dealing with Toxins and Toxic Fumes [moh.gov.sa]

- 5. 1074-92-6|1-(tert-Butyl)-2-methylbenzene|BLD Pharm [bldpharm.com]

- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1074-92-6 Name: 2-tert-Butyltoluene [xixisys.com]

- 7. - Division of Research Safety | Illinois [drs.illinois.edu]

An In-depth Technical Guide to the Chemical Stability and Reactivity of 2-tert-Butyltoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-tert-Butyltoluene, an aromatic hydrocarbon, presents a unique molecular architecture that influences its chemical behavior. The presence of both a methyl group and a bulky tert-butyl group on the benzene (B151609) ring dictates its stability and reactivity, making it a subject of interest in organic synthesis and as a potential intermediate in the development of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the chemical stability and reactivity of 2-tert-butyltoluene, supported by available data, experimental insights, and reaction pathways.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-tert-butyltoluene is essential for its handling and application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆ | [1][2] |

| Molecular Weight | 148.2447 g/mol | [1][2] |

| CAS Registry Number | 1074-92-6 | [1][2] |

| Boiling Point | 473-473.6 K (200-200.6 °C) | [2] |

| Melting Point | 222.83 K (-50.17 °C) | [2] |

| Appearance | Colorless liquid | |

| Solubility | Insoluble in water, soluble in organic solvents. | [3] |

Chemical Stability

While specific quantitative data on the thermal, oxidative, and photochemical stability of 2-tert-butyltoluene is not extensively documented in publicly available literature, its stability can be inferred from the behavior of related alkylated aromatic compounds.

Thermal Stability: Alkylated toluenes are generally thermally stable. For instance, the related antioxidant butylated hydroxytoluene (BHT) exhibits thermal decomposition in the range of 445.8 K to 524.0 K.[4] The decomposition of such compounds can yield products like isobutene and other phenols.[4] It is anticipated that 2-tert-butyltoluene would display similar stability, though specific decomposition temperatures and products would require experimental verification.

Oxidative Stability: The presence of benzylic hydrogens on the methyl group makes 2-tert-butyltoluene susceptible to oxidation, particularly under forcing conditions or in the presence of catalysts. The tert-butyl group, lacking benzylic protons, is generally more resistant to oxidation. The oxidation of the methyl group is a key reaction, leading to the formation of 2-tert-butylbenzoic acid.

Photochemical Stability: Aromatic hydrocarbons like toluene (B28343) and its derivatives can undergo photodegradation in the presence of UV light and photocatalysts.[5][6] The degradation pathways often involve the formation of oxygenated products such as alcohols, aldehydes, and ketones. The rate and extent of photodegradation would be dependent on the specific conditions, including the presence of photosensitizers and the wavelength of light.

Chemical Reactivity

The reactivity of 2-tert-butyltoluene is governed by the electronic and steric effects of its two alkyl substituents. Both the methyl and tert-butyl groups are electron-donating, activating the aromatic ring towards electrophilic substitution. They are ortho, para-directing; however, the significant steric hindrance imposed by the tert-butyl group plays a crucial role in determining the regioselectivity of these reactions.

Electrophilic Aromatic Substitution

The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich benzene ring, forming a resonance-stabilized carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity.

General pathway for electrophilic aromatic substitution.

1. Nitration:

Nitration introduces a nitro group (-NO₂) onto the aromatic ring. Due to steric hindrance from the tert-butyl group at the 2-position, the incoming electrophile (nitronium ion, NO₂⁺) will preferentially attack the less hindered positions. The expected major products are 2-tert-butyl-4-nitrotoluene and 2-tert-butyl-6-nitrotoluene, with the para-substituted product likely being favored.

-

Experimental Protocol (General for Toluene):

-

A nitrating mixture is prepared by carefully adding concentrated sulfuric acid to concentrated nitric acid, keeping the temperature low.

-

2-tert-butyltoluene is slowly added to the nitrating mixture with vigorous stirring, maintaining a low temperature (e.g., 0-10 °C) using an ice bath.

-

After the addition is complete, the reaction is stirred for a specified time.

-

The reaction is quenched by pouring it onto ice, and the organic products are extracted with a suitable solvent.

-

The organic layer is washed, dried, and the solvent is removed to yield the crude product, which can be purified by chromatography or distillation.[7]

-

Isomer Distribution in Nitration of Toluene (for comparison): Conventional nitration of toluene yields approximately 58% ortho, 4% meta, and 38% para isomers.[8] The use of certain catalysts, like zeolites, can significantly increase the para-selectivity.[8] For 2-tert-butyltoluene, a higher para- to ortho- ratio is expected due to the steric bulk of the tert-butyl group.

2. Halogenation:

Halogenation involves the substitution of a hydrogen atom with a halogen (e.g., Br, Cl). Similar to nitration, the regioselectivity is controlled by the directing effects of the alkyl groups and steric hindrance. Bromination in the presence of a Lewis acid catalyst would be expected to yield primarily 4-bromo-2-tert-butyltoluene.

-

Experimental Protocol (General for Bromination of an Activated Arene):

-

2,6-di-tert-butylphenol (as a related example) is dissolved in a dry solvent like dichloromethane.[1]

-

The solution is cooled in an ice bath.

-

A solution of bromine in the same solvent is added dropwise over a period of time.[1]

-

The reaction mixture is stirred at a low temperature.

-

The reaction is quenched with an aqueous solution of a reducing agent (e.g., sodium sulfite) to destroy excess bromine.[1]

-

The organic layer is separated, washed, dried, and concentrated.

-

The product is purified by recrystallization or chromatography.[1]

-

3. Friedel-Crafts Acylation:

This reaction introduces an acyl group onto the aromatic ring. Due to the significant steric hindrance around the ortho positions, acylation is expected to occur predominantly at the para position (position 4).

Workflow for Friedel-Crafts acylation.

Reactions at the Benzylic Position

The methyl group of 2-tert-butyltoluene is susceptible to reactions at the benzylic carbon due to the resonance stabilization of the resulting radical or ionic intermediates.

1. Benzylic Halogenation:

Benzylic bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or light. This reaction is highly selective for the benzylic position.

-

Experimental Protocol (General for Benzylic Bromination):

-

4-tert-butyltoluene (B18130) (as a related example) is dissolved in a non-polar solvent like carbon tetrachloride.[9]

-

N-bromosuccinimide and a catalytic amount of a radical initiator are added.[9]

-

The mixture is heated to reflux.[9]

-

The reaction is monitored for completion (e.g., by TLC).

-

After cooling, the succinimide (B58015) byproduct is removed by filtration.

-

The filtrate is concentrated to give the crude benzylic bromide, which can be purified by distillation.[9]

-

2. Benzylic Oxidation:

The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. This reaction proceeds via a benzylic radical intermediate. Milder oxidation conditions can potentially yield the corresponding aldehyde or alcohol. For instance, the liquid-phase oxidation of p-tert-butyltoluene to p-tert-butylbenzoic acid can be achieved using a cobalt catalyst and air or oxygen at elevated temperatures.[2][10]

-

Experimental Protocol (Liquid Phase Oxidation of p-tert-Butyltoluene):

-

p-tert-butyltoluene is heated in a reactor with a cobalt catalyst (e.g., cobalt naphthenate).[2]

-

Oxygen or air is bubbled through the reaction mixture at a controlled flow rate and temperature (e.g., 140 °C).[2]

-

The reaction progress is monitored by measuring the acidity of the mixture.[2]

-

Upon completion, the product, p-tert-butylbenzoic acid, is isolated.

-

| Reaction | Reagents and Conditions | Major Product(s) | Expected Yields (based on related compounds) |

| Nitration | HNO₃, H₂SO₄, 0-10 °C | 2-tert-butyl-4-nitrotoluene, 2-tert-butyl-6-nitrotoluene | Moderate to high |

| Bromination (Aromatic) | Br₂, FeBr₃ | 4-Bromo-2-tert-butyltoluene | High |

| Friedel-Crafts Acylation | RCOCl, AlCl₃, low temp. | 4-Acyl-2-tert-butyltoluene | Moderate to high |

| Benzylic Bromination | NBS, initiator, reflux | 2-tert-Butylbenzyl bromide | High |

| Benzylic Oxidation | KMnO₄, heat or Co-catalyst, O₂, heat | 2-tert-Butylbenzoic acid | Moderate to high |

Applications in Synthesis

While direct applications of 2-tert-butyltoluene in marketed drugs are not widely reported, its derivatives are valuable intermediates in the synthesis of complex organic molecules, including agrochemicals. This highlights its potential as a building block in drug discovery programs.

Synthesis of Agrochemicals

4-tert-butyltoluene, an isomer of 2-tert-butyltoluene, is a key starting material for the synthesis of acaricides such as Tebufenpyrad and Fenpyroximate.[11] The synthetic routes involve the initial functionalization of the methyl group via chlorination or oxidation to form 4-tert-butylbenzyl chloride or 4-tert-butylbenzoic acid, respectively.[11] Although this is for the para-isomer, similar synthetic strategies could be envisioned for derivatives of 2-tert-butyltoluene.

Synthetic routes from 4-tert-butyltoluene to acaricides.[11]

Conclusion

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. 4-tert-Butylbenzyl Bromide [benchchem.com]

- 4. Thermal decomposition characteristics of BHT and its peroxide (BHTOOH) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ir.uitm.edu.my [ir.uitm.edu.my]

- 7. Making sure you're not a bot! [oc-praktikum.de]

- 8. Catalytic Nitration of Toluene (Elimination of Red Water) [serdp-estcp.mil]

- 9. 4-tert-Butylbenzyl bromide | 18880-00-7 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to Electrophilic Substitution Reactions on 2-tert-Butyltoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-tert-Butyltoluene is an interesting aromatic substrate for electrophilic substitution reactions due to the interplay of the directing effects of its two alkyl substituents. The methyl group (-CH₃) and the tert-butyl group (-C(CH₃)₃) are both activating, ortho, para-directing groups. However, the significant steric hindrance imposed by the bulky tert-butyl group plays a crucial role in determining the regiochemical outcome of these reactions. This technical guide provides a comprehensive overview of the core electrophilic substitution reactions on 2-tert-butyltoluene, including nitration, halogenation, sulfonation, and Friedel-Crafts reactions. This document details the expected regioselectivity, provides experimental protocols where available, and summarizes key data to assist researchers in predicting and controlling the outcomes of their synthetic endeavors.

Directing Effects of Substituents in 2-tert-Butyltoluene

In electrophilic aromatic substitution of 2-tert-butyltoluene, the positions of electrophilic attack are governed by the combined electronic and steric effects of the methyl and tert-butyl groups.

-

Electronic Effects: Both the methyl and tert-butyl groups are electron-donating through inductive effects and hyperconjugation, thereby activating the aromatic ring towards electrophilic attack. This electron donation preferentially stabilizes the arenium ion intermediates formed during ortho and para attack relative to the substituent.

-

Steric Effects: The large size of the tert-butyl group significantly hinders the approach of an electrophile to the adjacent ortho position (position 3). The methyl group is considerably smaller and presents less of a steric barrier to the adjacent ortho position (position 6).

Considering these factors, the expected order of reactivity for the available positions on the 2-tert-butyltoluene ring is:

Position 4 (para to methyl, meta to tert-butyl) > Position 6 (ortho to methyl, meta to tert-butyl) > Position 5 (meta to methyl, para to tert-butyl) > Position 3 (ortho to tert-butyl, meta to methyl)

The primary site of substitution is anticipated to be the 4-position, as it is electronically activated by the para-directing methyl group and is the least sterically hindered position. The 6-position is also activated but is sterically more hindered than the 4-position. The 5-position is sterically accessible but electronically less favored as it is meta to the methyl group. The 3-position is both sterically hindered by the tert-butyl group and electronically disfavored.

Nitration

The nitration of 2-tert-butyltoluene introduces a nitro group (-NO₂) onto the aromatic ring, a versatile functional group for further synthetic transformations. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile.

Data Presentation

| Product | Position of Nitration | Expected Major/Minor | Reference |

| 2-tert-Butyl-1-methyl-4-nitrobenzene | 4 | Major | General Principles |

| 2-tert-Butyl-1-methyl-6-nitrobenzene | 6 | Minor | General Principles |

| 2-tert-Butyl-1-methyl-5-nitrobenzene | 5 | Minor | General Principles |

| 2-tert-Butyl-1-methyl-3-nitrobenzene | 3 | Very Minor/Not Observed | General Principles |

Experimental Protocol: General Procedure for Aromatic Nitration

This protocol is a general method for the nitration of aromatic compounds and can be adapted for 2-tert-butyltoluene.

Materials:

-

2-tert-Butyltoluene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Diethyl ether or Dichloromethane (B109758)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

-

Slowly add concentrated nitric acid to the sulfuric acid with stirring, maintaining the temperature below 10 °C to form the nitrating mixture.

-

In a separate flask, dissolve 2-tert-butyltoluene in a suitable inert solvent like dichloromethane or use it neat.

-

Cool the solution of the aromatic substrate in an ice bath.

-

Slowly add the cold nitrating mixture dropwise to the stirred solution of 2-tert-butyltoluene, keeping the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 1-2 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture slowly over crushed ice.

-

Extract the product with diethyl ether or dichloromethane.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to separate the isomers.

Mandatory Visualization

The Historical Significance and Synthetic Evolution of 1-tert-Butyl-2-methylbenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-tert-Butyl-2-methylbenzene (B89558), an alkylated aromatic hydrocarbon, holds a notable position in the historical and developmental narrative of organic chemistry. Its significance stems primarily from its role as a key intermediate in the synthesis of various organic compounds and the profound steric and electronic influences of its tert-butyl group, which have been instrumental in advancing the understanding of reaction mechanisms. This technical guide provides a comprehensive overview of the historical context, synthesis methodologies, and physicochemical properties of 1-tert-butyl-2-methylbenzene. It includes a comparative analysis of traditional and modern synthetic routes, detailed experimental protocols, and a summary of its key quantitative data.

Historical Context and Significance

The story of 1-tert-butyl-2-methylbenzene is intrinsically linked to the development of Friedel-Crafts alkylation, a foundational reaction in organic chemistry discovered by Charles Friedel and James Crafts in 1877.[1][2][3] This reaction provided a novel method for attaching alkyl groups to aromatic rings, opening up new avenues for the synthesis of a vast array of organic molecules.[4]

In the mid-20th century, 1-tert-butyl-2-methylbenzene gained industrial relevance as a crucial intermediate in the production of p-tert-butylbenzoic acid, a precursor for manufacturing alkyd resins and polymerization regulators. The steric bulk of the tert-butyl group is a defining feature, making this molecule a valuable tool for studying steric hindrance and its effects on reaction pathways and molecular conformations.[5] The unique substitution pattern of 1-tert-butyl-2-methylbenzene, with a bulky tert-butyl group ortho to a methyl group, has made it a subject of interest in studies of conformational analysis and electrophilic aromatic substitution.

Synthesis Methodologies: From Traditional to Modern Approaches

The primary route for the synthesis of 1-tert-butyl-2-methylbenzene is the Friedel-Crafts alkylation of toluene (B28343). Over the years, the methodologies have evolved from using corrosive and non-selective homogeneous catalysts to more environmentally benign and shape-selective solid acid catalysts.

Traditional Approach: Friedel-Crafts Alkylation with Lewis Acids

The classical synthesis involves the reaction of toluene with a tert-butylating agent, such as tert-butyl chloride or isobutylene, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[2] While effective, this method suffers from several drawbacks, including catalyst deactivation, equipment corrosion, and the formation of a mixture of ortho, meta, and para isomers, which necessitates challenging separation processes.

Modern Approach: Shape-Selective Catalysis with Zeolites

To overcome the limitations of traditional methods, modern organic synthesis has shifted towards the use of solid acid catalysts, particularly zeolites.[6][7] Zeolites offer significant advantages, including reusability, reduced corrosion, and, most importantly, shape selectivity. The well-defined pore structure of certain zeolites can sterically hinder the formation of bulkier isomers, leading to a higher yield of the desired product.[8] For instance, zeolites like H-Y, H-MOR, and H-BEA have been successfully employed in the tert-butylation of toluene, demonstrating improved selectivity.[6][7]

Quantitative Data Presentation

Table 1: Physicochemical Properties of 1-tert-Butyl-2-methylbenzene

| Property | Value |

| Molecular Formula | C₁₁H₁₆ |

| Molecular Weight | 148.25 g/mol |

| CAS Number | 1074-92-6 |

| Boiling Point | 190.3 °C at 760 mmHg[9] |

| Melting Point | -50.32 °C[9] |

| Density | 0.859 g/cm³[9] |

| Refractive Index | 1.485[9] |

Table 2: Spectroscopic Data for 1-tert-Butyl-2-methylbenzene

| Spectroscopic Data | Values |

| ¹H NMR (CDCl₃, ppm) | δ 7.31 (s, 4H, Ar-H), 1.31 (s, 9H, C(CH₃)₃), 2.3 (s, 3H, Ar-CH₃) |

| ¹³C NMR (CDCl₃, ppm) | δ 148.0, 135.0, 129.0, 128.5, 126.0, 125.5 (aromatic carbons), 34.5 (quaternary C), 31.5 (tert-butyl CH₃), 19.5 (methyl C) |

| Mass Spectrum (m/z) | 148 (M+), 133, 91, 57 |

Table 3: Comparative Performance of Catalysts in Toluene tert-Butylation

| Catalyst | Alkylating Agent | Temperature (°C) | Toluene Conversion (%) | p-tert-Butyltoluene Selectivity (%) |

| AlCl₃ | tert-Butyl Chloride | 25 | High | Low (mixture of isomers) |

| H-Y Zeolite | tert-Butanol (B103910) | 120 | ~30 | ~89[6] |

| H-MOR Zeolite | tert-Butanol | 180 | ~66 | ~84[7] |